6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 1-naphthoate
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Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 1-naphthoate is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.292. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 1-naphthoate, while not directly studied in the papers, shares structural similarities with a range of pyridine derivatives known for their diverse applications in chemical synthesis and potential therapeutic uses. For instance, 1,4-Dihydropyridines bearing carboxy functions have been identified as antihypertensive agents and coronary vessel dilators, illustrating the therapeutic potential of related compounds (Abernathy, 1978). Moreover, the synthesis and structural analysis of pyridine derivatives, including their optical properties and effects of substituents, highlight the significance of such compounds in medicinal chemistry and materials science (Cetina et al., 2010).
Photophysical Properties for Organic Electronics
Research on the photophysical characterization of organotin compounds derived from Schiff bases, including those with nitro and methoxy substituents, underscores the potential of related structures for use in organic light-emitting diodes (OLEDs) (García-López et al., 2014). These findings suggest that compounds with similar structural motifs might be explored for their electronic properties and applications in optoelectronic devices.
Oxidative Transformations in Organic Synthesis
The oxidation of arenes to quinones and phenols using H2O2 in HCOOH has been studied, indicating that methoxy- and methyl-substituted benzenes and naphthalenes, similar to the compound , can undergo oxidative transformations leading to valuable intermediates for further chemical synthesis (Orita et al., 1989). Such processes are crucial for the production of quinones and phenols, which are important in various industrial and pharmaceutical applications.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-9-14(15(19(22)23)16(20)18-10)24-17(21)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXKLCWAJZFDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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